molecular formula C58H82F3N13O16S2 B12107349 (N-Me-Phe7)-Neurokinin B

(N-Me-Phe7)-Neurokinin B

Cat. No.: B12107349
M. Wt: 1338.5 g/mol
InChI Key: FNIFIWMWMNOJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-Methyl-Phenylalanine⁷)-Neurokinin B ([N-Me-Phe⁷]NKB) is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB), which belongs to the tachykinin family. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and NKB, bind to G protein-coupled receptors (NK1, NK2, and NK3, respectively) to regulate physiological processes such as inflammation, pain signaling, and smooth muscle contraction . [N-Me-Phe⁷]NKB is distinguished by an N-methyl modification at the phenylalanine residue in position 7 of the NKB sequence. This structural alteration enhances its stability against enzymatic degradation and increases selectivity for the NK3 receptor .

Functionally, [N-Me-Phe⁷]NKB acts as a potent and selective agonist of the NK3 receptor, as demonstrated in studies evaluating airway hyperresponsiveness in guinea pigs and competitive receptor binding assays . Its development has provided critical insights into the role of NK3 receptors in physiological and pathophysiological contexts, such as reproductive hormone regulation and respiratory disorders .

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIFIWMWMNOJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H82F3N13O16S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Me-Phe7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

While specific industrial production methods for (N-Me-Phe7)-Neurokinin B are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield and purity. Techniques such as automated peptide synthesizers and large-scale HPLC systems are employed.

Chemical Reactions Analysis

Types of Reactions

(N-Me-Phe7)-Neurokinin B can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to sulfoxide formation.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

(N-Me-Phe7)-Neurokinin B is used extensively in scientific research due to its stability and receptor affinity. Applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of neurokinin receptors in various physiological processes.

    Medicine: Exploring potential therapeutic uses for neurokinin receptor agonists and antagonists.

    Industry: Developing new pharmaceuticals targeting neurokinin receptors.

Mechanism of Action

(N-Me-Phe7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the NK3 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways such as the phospholipase C pathway. These pathways lead to various physiological responses, including modulation of neurotransmitter release and smooth muscle contraction.

Comparison with Similar Compounds

Key Observations :

  • NK2 Selectivity : NKA is the most potent NK2 ligand (Ki = 0.9 nM), whereas [N-Me-Phe⁷]NKB binds weakly (Ki ~264 nM) .
  • NK3 Selectivity : [N-Me-Phe⁷]NKB outperforms native NKB and senktide in NK3 binding, with a competition rank order of [N-Me-Phe⁷]NKB > senktide > SP = NKA > NKB .

Functional Activity in Airway Hyperresponsiveness

Studies in guinea pigs compared the effects of [N-Me-Phe⁷]NKB with other tachykinins and receptor-specific agonists:

Compound Receptor Target Airway Hyperresponsiveness Relative Potency
[N-Me-Phe⁷]NKB NK3 Induces High
Senktide NK3 Induces High
Substance P (SP) NK1 Induces Moderate
[Sar⁹, Met(O₂)¹¹]SP NK1 Induces High (NK1-specific)
[βAla⁸]NKA(4-10) NK2 Induces High (NK2-specific)

Key Findings :

  • [N-Me-Phe⁷]NKB and senktide selectively activate NK3 receptors to induce airway hyperresponsiveness, distinct from SP and NKA, which act via NK1/NK2 .
  • The N-methyl group in [N-Me-Phe⁷]NKB likely enhances its metabolic stability, prolonging its activity compared to unmodified NKB .

Structural and Stability Comparisons

Compound Structural Feature Effect on Selectivity/Stability
Neurokinin B (NKB) Phe⁷ (unmodified) Binds NK3 with lower affinity
[N-Me-Phe⁷]NKB N-methylation at Phe⁷ Enhanced NK3 affinity and selectivity
Senktide Synthetic peptide (sequence undisclosed) High NK3 selectivity
Substance P Natural peptide (Arg-Pro-Lys-Pro-Gln-Phe-Phe-Gly-Leu-Met-NH₂) NK1 preference

Mechanistic Insights :

  • The N-methylation in [N-Me-Phe⁷]NKB reduces steric hindrance and improves interaction with the NK3 receptor’s hydrophobic binding pocket, as suggested by molecular modeling .
  • Unlike SP and NKA, which have broad receptor cross-reactivity, [N-Me-Phe⁷]NKB’s modification restricts its action to NK3, making it a valuable tool for studying NK3-specific pathways .

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